2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0975211 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiosynthesis and Herbicide Safeners
Research on chloroacetanilide herbicides and their safeners, such as acetochlor and R-29148, focuses on understanding their metabolism and mode of action through radiosynthesis methods. These studies are pivotal for developing safer and more effective agricultural chemicals (Latli & Casida, 1995).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This research provides valuable data on the structural characteristics of these compounds, which could aid in the development of new pest control agents (Olszewska, Tarasiuk, & Pikus, 2011).
Chloroacetamide Herbicides
Studies on the chloroacetamide herbicides such as alachlor and metolachlor, focusing on their selective herbicidal activity against annual grasses and broad-leaved weeds, reveal insights into their application in agriculture without discussing their dosages or side effects directly (Weisshaar & Böger, 1989).
Silylation of Acetamides
Research on the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes explores the formation of silaheterocyclic compounds and their hydrolysis to form silanols. This chemical process study offers insights into the potential applications of these compounds in various industrial and pharmaceutical contexts (Lazareva et al., 2017).
Anticancer Drug Synthesis
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug highlight the potential medical applications of derivatives of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. This research underlines the importance of structural analysis in drug development (Sharma et al., 2018).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-4-5-15(20)14(6-10)19-16(21)9-22-13-7-11(2)17(18)12(3)8-13/h4-8,20H,9H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLZMDSUFSJNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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